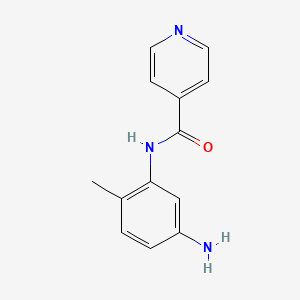
N-(5-Amino-2-methyl-phenyl)-isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Amino-2-methyl-phenyl)-isonicotinamide is a compound that can be associated with a class of synthetic receptors and heterocyclic compounds that have been studied for their ability to interact with various biological molecules and anions. Although the specific compound N-(5-Amino-2-methyl-phenyl)-isonicotinamide is not directly mentioned in the provided papers, related compounds have been synthesized and analyzed for their chemical and physical properties, as well as their potential applications in biochemistry and pharmacology.
Synthesis Analysis
The synthesis of related compounds involves the reaction of isonicotinoyl isothiocyanate with various nucleophiles. For instance, a heterocyclic compound similar to N-(5-Amino-2-methyl-phenyl)-isonicotinamide was synthesized from isonicotinoyl isothiocyanate and 4-aminoantipyrine in acetonitrile solution . This method suggests that the synthesis of N-(5-Amino-2-methyl-phenyl)-isonicotinamide could potentially follow a similar pathway, utilizing appropriate starting materials and reaction conditions to obtain the desired product.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and MS . These techniques provide detailed information about the molecular framework, functional groups, and the overall conformation of the compound. X-ray diffraction methods have also been employed to determine the binding interactions of similar compounds with enzymes, revealing the orientation of the pyridinium ring and its relation to the active site .
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored in the context of their interactions with enzymes and anions. For example, 5-methylnicotinamide-adenine dinucleotide, a compound structurally related to N-(5-Amino-2-methyl-phenyl)-isonicotinamide, has been investigated for its kinetic activity with liver alcohol dehydrogenase isoenzymes . Additionally, the anion binding capabilities of N-(Isonicotinamido)-N'-(substituted-phenyl)thioureas in aqueous solutions have been studied, highlighting the role of the hydrophobic microenvironment and hydrogen bonding interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been examined through various analytical techniques. The fluorometric assay of nicotinamide and its isomeric methylnicotinamides has been used to determine the activities of N-methyltransferases in rat tissues, indicating the potential of these compounds as substrates for enzymatic reactions . The physical parameters of a heterocyclic compound similar to N-(5-Amino-2-methyl-phenyl)-isonicotinamide were also investigated, although specific details such as melting point, solubility, and stability were not provided .
Applications De Recherche Scientifique
Summary of the Application
“N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine” and its derivatives have been synthesized and studied for their in vitro antimicrobial activities against clinically isolated strains . The antioxidant activity was also determined by diphenylpicrylhydrazyl (DPPH) radical scavenging assay method .
Methods of Application or Experimental Procedures
A series of novel “N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine” derivatives were synthesized by the reaction of “N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine” with various ketones . The chemical structures were confirmed by elemental analyses, UV-Vis, FT-IR and 1H NMR spectral studies .
Results or Outcomes
The synthesized compounds showed moderate antimicrobial activity compared to standard drugs against bacterial and fungal strains tested . Some compounds showed good antioxidant activity in diphenylpicrylhydrazyl (DPPH) radical-scavenging assay method .
Propriétés
IUPAC Name |
N-(5-amino-2-methylphenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-9-2-3-11(14)8-12(9)16-13(17)10-4-6-15-7-5-10/h2-8H,14H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDXXBXREHAVEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360657 |
Source


|
| Record name | N-(5-Amino-2-methylphenyl)pyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methyl-phenyl)-isonicotinamide | |
CAS RN |
436089-25-7 |
Source


|
| Record name | N-(5-Amino-2-methylphenyl)pyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

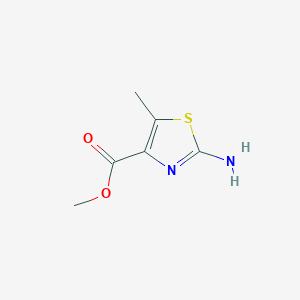

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-tert-butyl-acetamide](/img/structure/B1299441.png)
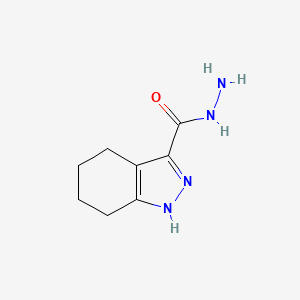
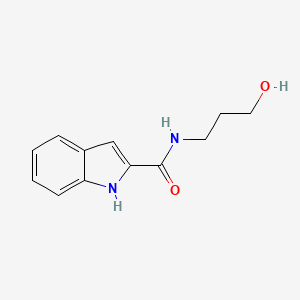
![3-chloro-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B1299452.png)
![3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1299465.png)

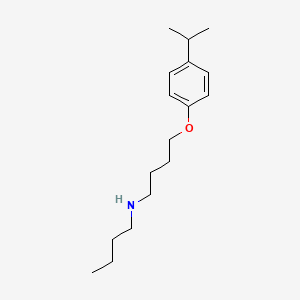


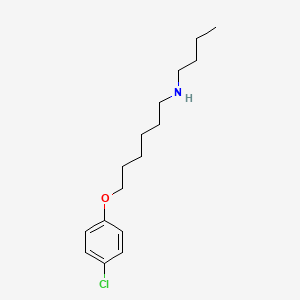
![2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-prop-2-enylacetamide](/img/structure/B1299480.png)
